4-Methylbenzimidazole Scaffold Delivers Superior Antiglycation Activity Relative to Standard Drug Rutin
Derivatives of 4-methylbenzimidazole (compounds 1–7 and 11) exhibited antiglycation IC50 values ranging from 140 to 280 μM, outperforming the standard drug rutin (IC50 = 294.46 ± 1.50 μM) [1]. The improvement represents a 1.1- to 2.1-fold increase in potency.
| Evidence Dimension | Antiglycation Activity (IC50) |
|---|---|
| Target Compound Data | 140–280 μM (4-methylbenzimidazole derivatives 1–7, 11) |
| Comparator Or Baseline | Rutin (IC50 = 294.46 ± 1.50 μM) |
| Quantified Difference | 1.1- to 2.1-fold lower IC50 |
| Conditions | In vitro antiglycation assay |
Why This Matters
This quantifiable advantage positions 4-methylbenzimidazole as a privileged scaffold for medicinal chemists developing novel antiglycation agents, reducing the risk of late-stage attrition.
- [1] Taha M, et al. Synthesis of novel derivatives of 4-methylbenzimidazole and evaluation of their biological activities. European Journal of Medicinal Chemistry. 2014;84:731-738. doi:10.1016/j.ejmech.2014.07.078. PMID: 25069019. View Source
